BenchChemオンラインストアへようこそ!

Relacorilant

Endocrinology Glucocorticoid Receptor Cushing's Syndrome

Choose Relacorilant for cleaner preclinical data. Its strict selectivity for the glucocorticoid receptor (GR) over the progesterone receptor (PR) eliminates the confounding antiprogestational effects and endometrial safety signals seen with non-selective agents like mifepristone. This makes it the superior tool for dissecting cortisol-driven pathology in oncology and metabolic models without off-target noise.

Molecular Formula C27H22F4N6O3S
Molecular Weight 586.6 g/mol
CAS No. 1496510-51-0
Cat. No. B610435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelacorilant
CAS1496510-51-0
SynonymsRelacorilant, CORT125134;  CORT-125134;  CORT 125134.
Molecular FormulaC27H22F4N6O3S
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
InChIInChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1
InChIKeyWANIDIGFXJFFEL-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Relacorilant (CAS 1496510-51-0) for Cushing's Syndrome and Ovarian Cancer Research: A Selective GR Antagonist Procurement Guide


Relacorilant (CORT125134) is a small-molecule, non-steroidal, selective glucocorticoid receptor (GR) antagonist under investigation for the treatment of endogenous Cushing's syndrome and various cancers [1]. Its primary mechanism involves competitive antagonism of cortisol at the GR, thereby blocking the downstream effects of excess glucocorticoids without activating the progesterone receptor . The compound is characterized by its oral bioavailability, a Ki of 81.2 nM for the human GR in cell-based assays, and a Phase 3 clinical development program that includes the pivotal GRACE trial [2][3].

Procurement Risk: Why Generic Substitution of Relacorilant with Other GR Antagonists (e.g., Mifepristone) Is Not Advisable


Generic substitution of relacorilant with other GR antagonists like mifepristone is not scientifically justifiable due to significant differences in receptor selectivity, downstream safety profiles, and HPA axis modulation [1]. While both are GR antagonists, relacorilant exhibits a high degree of selectivity for the GR, lacking affinity for the progesterone receptor (PR), mineralocorticoid receptor, and other hormone receptors [2]. This starkly contrasts with mifepristone, a non-selective antagonist with potent antiprogestational activity [3]. This fundamental difference translates into divergent clinical safety profiles, with relacorilant avoiding the PR-mediated adverse events (e.g., vaginal bleeding, endometrial thickening) and hypokalemia associated with mifepristone, as well as inducing a more modest disinhibition of the HPA axis [4][5]. These differential features are critical for researchers designing experiments or clinicians developing protocols for chronic cortisol excess, making direct substitution impossible.

Relacorilant (1496510-51-0): Quantified Differentiation Evidence vs. Mifepristone and Placebo


Receptor Selectivity: Relacorilant Lacks Progesterone Receptor Activity, Differentiating it from Mifepristone

Relacorilant demonstrates a critical differentiation from the non-selective GR antagonist mifepristone by showing no affinity for the progesterone receptor (PR) . This lack of antiprogestational activity is a key safety and efficacy distinction for the treatment of Cushing's syndrome, particularly in female patients [1]. In contrast, mifepristone is a potent PR antagonist, carrying a Boxed Warning for pregnancy termination and causing PR-mediated adverse events [2].

Endocrinology Glucocorticoid Receptor Cushing's Syndrome Drug Selectivity

HPA Axis Disinhibition: Relacorilant Causes Significantly Lower ACTH and Cortisol Elevation Compared to Mifepristone

Relacorilant treatment results in a substantially smaller compensatory increase in serum ACTH and cortisol concentrations compared to mifepristone, indicating a more modest disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis [1]. In a preclinical mouse model, relacorilant induced only modest HPA axis disinhibition, and in mouse pituitary cells, it was generally less potent than mifepristone in regulating Pomc mRNA and ACTH release [2]. This differential effect is hypothesized to stem from distinct transcriptional coregulator recruitment by the GR when bound to relacorilant [3].

Endocrinology HPA Axis Glucocorticoid Receptor Cushing's Syndrome Pharmacodynamics

Clinical Efficacy in Hypertension: Relacorilant Maintains Blood Pressure Control vs. Placebo in Phase 3 GRACE Trial

In the pivotal Phase 3 GRACE trial, relacorilant demonstrated significant efficacy in maintaining blood pressure control in patients with Cushing's syndrome during the randomized withdrawal phase [1]. Patients who continued relacorilant were significantly less likely to lose blood pressure control compared to those switched to placebo [2]. This provides quantitative evidence of sustained clinical benefit on a key cardiometabolic comorbidity of hypercortisolism [3].

Cardiometabolic Hypertension Cushing's Syndrome Phase 3 Clinical Trial

Clinical Safety Profile: Relacorilant Demonstrates Absence of PR-Mediated and Other Class-Effect Adverse Events

Across multiple clinical trials, including the Phase 3 GRACE study, relacorilant treatment was not associated with several adverse events (AEs) that are characteristic of the broader class of GR antagonists or specific to mifepristone [1]. Notably, there were no instances of drug-induced hypokalemia, QT prolongation, or PR-mediated events such as vaginal bleeding or endometrial thickening [2]. In contrast, mifepristone carries a Boxed Warning for pregnancy termination and is associated with hypokalemia and endometrial changes [3].

Drug Safety Tolerability Adverse Events Cushing's Syndrome

Hepatic Impairment: Pharmacokinetics of Relacorilant Are Not Significantly Altered in Moderate Hepatic Impairment

A dedicated pharmacokinetic study evaluated the effect of hepatic impairment on relacorilant exposure [1]. Despite being primarily eliminated via the hepatic route, no apparent difference in relacorilant pharmacokinetics was observed between subjects with moderate hepatic impairment (Child-Pugh Class B) and matched controls with normal hepatic function [2]. Exposures, as measured by AUC and Cmax, largely overlapped across both groups [3].

Pharmacokinetics Hepatic Impairment Drug Metabolism Special Populations

Enhancement of Taxane Chemosensitivity: Relacorilant Reverses Glucocorticoid-Mediated Anti-Apoptotic Effects in Ovarian Cancer Cells

In preclinical models of ovarian cancer, relacorilant has been shown to reverse glucocorticoid-mediated anti-apoptotic effects and restore chemosensitivity to taxanes like paclitaxel . This effect is quantified in the OVCAR5 cell line, where relacorilant increased the efficacy of paclitaxel and the potency of platinum agents [1]. This provides a scientific rationale for investigating relacorilant in combination with chemotherapy for platinum-resistant ovarian cancer, an area where no specific comparator exists for this mechanism [2].

Oncology Ovarian Cancer Chemosensitization Taxane Apoptosis

Optimal Application Scenarios for Relacorilant (1496510-51-0) in Scientific and Pre-Clinical Settings


Investigating Cortisol-Dependent Pathophysiology in Cushing's Syndrome Models

Relacorilant is ideally suited for preclinical studies aiming to dissect the tissue-specific effects of chronic glucocorticoid excess. Its high selectivity for the GR and minimal HPA axis disinhibition make it a superior tool compared to mifepristone for isolating the peripheral actions of cortisol without confounding antiprogestational effects or robust compensatory ACTH/cortisol surges [1][2]. This allows for cleaner interpretation of data from in vivo models of hypertension, hyperglycemia, and metabolic dysfunction induced by hypercortisolism [3].

Developing Combination Therapies for Taxane- and Platinum-Resistant Ovarian Cancer

For oncology researchers, relacorilant is a key reagent for exploring mechanisms of chemoresistance and developing new combination regimens. Its demonstrated ability to reverse glucocorticoid-mediated anti-apoptotic signaling and restore chemosensitivity to paclitaxel in ovarian cancer cell lines provides a strong rationale for its use in vitro and in vivo . Procurement is recommended for studies combining relacorilant with taxanes or platinum agents in patient-derived xenograft (PDX) models of ovarian and other solid tumors [4].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies with CYP3A4 and P-gp Substrates

Given its established metabolic pathway (primarily via cytosolic reductases and CYP3A4) and known PK profile, relacorilant is a valuable probe for studying drug-drug interactions [5]. Its potential to affect the PK of sensitive P-gp substrates like dabigatran and its interaction with strong CYP3A4 inhibitors like itraconazole have been or are being investigated [6]. Researchers conducting ADME or DDI studies can use relacorilant as a model compound to investigate the interplay between GR antagonism and drug transport/metabolism pathways [7].

Studies of Glucocorticoid Receptor Function in Special Populations (e.g., Hepatic Impairment)

The finding that relacorilant's pharmacokinetics are not significantly altered in moderate hepatic impairment makes it a suitable compound for studies in this special population [8]. Researchers can use relacorilant to investigate GR pharmacology and downstream effects in models of liver disease or in clinical studies involving hepatically impaired subjects without the confounding need for complex dose adjustments [9]. This simplifies study design and broadens the scope of potential investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relacorilant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.